molecular formula C33H43N5O5 B12298076 12'-Hydroxy-2-methyl-5'-(2-methylpropyl)-3',6',18-trioxo-2'-(propan-2-yl)ergotaman

12'-Hydroxy-2-methyl-5'-(2-methylpropyl)-3',6',18-trioxo-2'-(propan-2-yl)ergotaman

Cat. No.: B12298076
M. Wt: 589.7 g/mol
InChI Key: AFFLEALSHYGOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Mergocriptine involves multiple steps, starting from ergot alkaloids. The synthetic route typically includes the methylation of alpha-ergocryptine to produce 2-methyl-alpha-ergocryptine . The reaction conditions often involve the use of strong bases and methylating agents under controlled temperatures to ensure the desired product formation . Industrial production methods for Mergocriptine are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Mergocriptine undergoes various chemical reactions, including:

    Oxidation: Mergocriptine can be oxidized under specific conditions to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions of Mergocriptine can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Mergocriptine can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

Molecular Formula

C33H43N5O5

Molecular Weight

589.7 g/mol

IUPAC Name

N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-5,7-dimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C33H43N5O5/c1-17(2)13-26-30(40)37-12-8-11-27(37)33(42)38(26)31(41)32(43-33,18(3)4)35-29(39)20-14-23-21-9-7-10-24-28(21)22(19(5)34-24)15-25(23)36(6)16-20/h7,9-10,14,17-18,20,25-27,34,42H,8,11-13,15-16H2,1-6H3,(H,35,39)

InChI Key

AFFLEALSHYGOOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3C(=CC(CN3C)C(=O)NC4(C(=O)N5C(C(=O)N6CCCC6C5(O4)O)CC(C)C)C(C)C)C7=C2C(=CC=C7)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.